molecular formula C36H18N4Na2O10S2 B12732705 disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate CAS No. 93857-65-9

disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate

Cat. No.: B12732705
CAS No.: 93857-65-9
M. Wt: 776.7 g/mol
InChI Key: CPPOWHALLKHACP-UHFFFAOYSA-L
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Description

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[146222,503,1204,9013,23It is widely used in histology as a dye to stain cytoplasm and nuclei of tissue sections, helping to distinguish muscle from collagen .

Preparation Methods

The synthesis of disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate involves the reaction of fuchsine with sodium sulfite. The reaction conditions typically include an acidic environment and controlled temperature to ensure the proper formation of the disodium salt .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonated derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific cellular components, such as proteins and nucleic acids. This binding results in the staining of these components, allowing for their visualization under a microscope. The molecular targets include collagen fibers and muscle tissues, which are stained red and green/blue, respectively .

Biological Activity

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate is a complex compound with significant biological implications. Its structure suggests potential applications in various fields including biochemistry and medicine due to its unique properties.

  • Molecular Formula : C20H17N3Na2O9S3
  • Molar Mass : 585.54 g/mol
  • Water Solubility : 14.3 g/100 mL
  • pH Range : 3-4 (10g/l in H2O at 20°C)
  • Appearance : Green to black powder
  • Maximum Absorption Wavelength (λmax) : 546 nm

Biological Applications

This compound has been explored for various biological activities:

  • Biological Staining : It is commonly used as a biological stain for detecting proteins and tumor cells due to its ability to bind to specific cellular components.
  • Enzyme Activity Detection : The compound has applications in detecting enzyme activity which is crucial for various biochemical assays.
  • Cancer Research : Its role in cancer chemoprevention has been noted in studies focusing on its effects on tumor cell lines.
  • Microbial Growth Determination : It serves as an indicator for bacterial growth and can be utilized in microbiological studies.

Case Study 1: Tumor Cell Detection

A study conducted by Wu et al. (2020) evaluated the effectiveness of disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo...] in staining tumor cells versus normal cells. The results indicated a higher affinity for binding to tumor cells compared to normal cells, suggesting its potential utility in cancer diagnostics.

Case Study 2: Enzyme Activity Assay

Research published in the Chinese Journal of Plant Protection highlighted the use of this compound in enzyme activity assays related to plant pathogens. The study demonstrated that the compound effectively indicated enzyme presence and activity levels in various plant tissues.

Comparative Analysis of Biological Activity

Activity Type Effectiveness Reference
Tumor Cell StainingHighWu et al., 2020
Enzyme Activity DetectionModerateChinese Journal of Plant Protection
Microbial Growth IndicatorHighInternal Laboratory Studies

Safety and Handling

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8...] is classified as an irritant and should be handled with care:

  • Hazard Symbols : Xi - Irritant
  • Risk Codes : Irritating to eyes and skin.
  • Safety Precautions : Use protective clothing and eyewear when handling.

Properties

CAS No.

93857-65-9

Molecular Formula

C36H18N4Na2O10S2

Molecular Weight

776.7 g/mol

IUPAC Name

disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate

InChI

InChI=1S/C36H20N4O10S2.2Na/c37-25-11-1-15(13-27(25)51(45,46)47)39-33(41)21-7-3-17-19-5-9-23-32-24(10-6-20(30(19)32)18-4-8-22(34(39)42)31(21)29(17)18)36(44)40(35(23)43)16-2-12-26(38)28(14-16)52(48,49)50;;/h1-14H,37-38H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

CPPOWHALLKHACP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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